![molecular formula C23H26N2O5 B13408064 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine CAS No. 823780-39-8](/img/structure/B13408064.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine typically involves the protection of the amino group of D-leucine with the Fmoc group, followed by coupling with glycine. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The coupling reaction with glycine is usually carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of DMAP.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Deprotection: D-leucylglycine.
Coupling: Extended peptides or proteins.
Hydrolysis: Free amino acids or peptides.
Applications De Recherche Scientifique
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine involves the protection of the amino group of D-leucine, allowing for selective reactions at other functional groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it a versatile protecting group in peptide synthesis. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis.
Comparaison Avec Des Composés Similaires
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine is unique due to its specific protecting group and the presence of D-leucine. Similar compounds include:
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucylglycine: Similar structure but with L-leucine instead of D-leucine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-alanine: Contains D-alanine instead of D-leucine.
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine: Contains L-phenylalanine instead of D-leucine.
These compounds share the Fmoc protecting group but differ in the amino acid component, which can affect their reactivity and applications.
Propriétés
Numéro CAS |
823780-39-8 |
|---|---|
Formule moléculaire |
C23H26N2O5 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 |
Clé InChI |
OQDQZWFFGFLZNI-HXUWFJFHSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


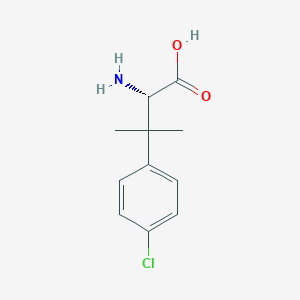
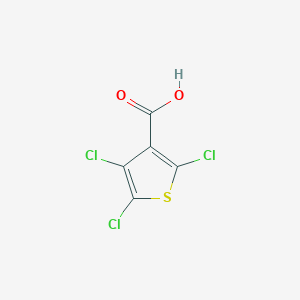
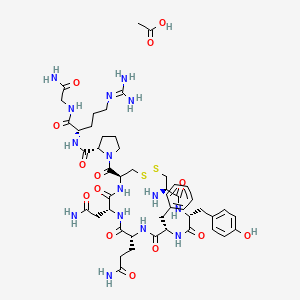
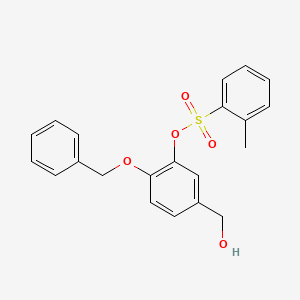
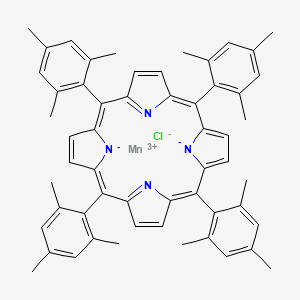
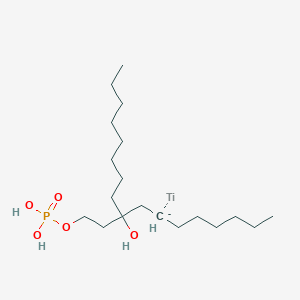

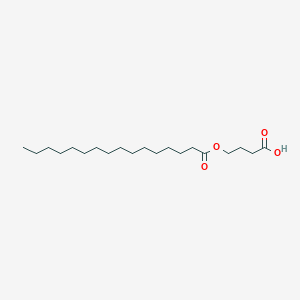

![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]-](/img/structure/B13408039.png)
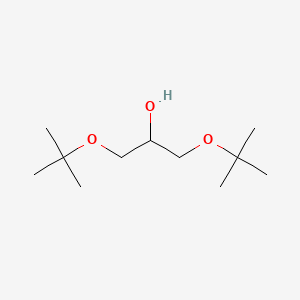
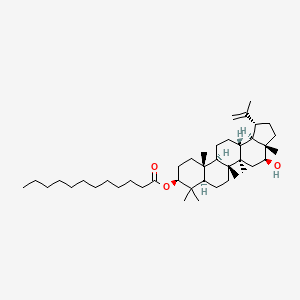
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
